molecular formula C22H30Cl2N4O2 B5130975 1-(4-chlorophenoxy)-3-[3-[2-(diethylamino)ethyl]-2-iminobenzimidazol-1-yl]propan-2-ol;hydrochloride

1-(4-chlorophenoxy)-3-[3-[2-(diethylamino)ethyl]-2-iminobenzimidazol-1-yl]propan-2-ol;hydrochloride

Cat. No.: B5130975
M. Wt: 453.4 g/mol
InChI Key: JEZHWJZTXISJJN-UHFFFAOYSA-N
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Description

1-(4-chlorophenoxy)-3-[3-[2-(diethylamino)ethyl]-2-iminobenzimidazol-1-yl]propan-2-ol;hydrochloride is a complex organic compound that features a benzimidazole core, a chlorophenoxy group, and a diethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenoxy)-3-[3-[2-(diethylamino)ethyl]-2-iminobenzimidazol-1-yl]propan-2-ol;hydrochloride typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the Chlorophenoxy Group: This step involves the nucleophilic substitution of a chlorophenol derivative onto the benzimidazole core.

    Attachment of the Diethylaminoethyl Side Chain: This can be done through alkylation reactions using diethylaminoethyl halides.

    Final Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenoxy)-3-[3-[2-(diethylamino)ethyl]-2-iminobenzimidazol-1-yl]propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the chlorophenoxy moiety.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new drugs targeting specific receptors or enzymes.

    Biology: As a tool for studying cellular processes and signaling pathways.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenoxy)-3-[3-[2-(diethylamino)ethyl]-2-iminobenzimidazol-1-yl]propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenoxy)-3-[3-[2-(dimethylamino)ethyl]-2-iminobenzimidazol-1-yl]propan-2-ol
  • 1-(4-bromophenoxy)-3-[3-[2-(diethylamino)ethyl]-2-iminobenzimidazol-1-yl]propan-2-ol

Uniqueness

1-(4-chlorophenoxy)-3-[3-[2-(diethylamino)ethyl]-2-iminobenzimidazol-1-yl]propan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(4-chlorophenoxy)-3-[3-[2-(diethylamino)ethyl]-2-iminobenzimidazol-1-yl]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN4O2.ClH/c1-3-25(4-2)13-14-26-20-7-5-6-8-21(20)27(22(26)24)15-18(28)16-29-19-11-9-17(23)10-12-19;/h5-12,18,24,28H,3-4,13-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZHWJZTXISJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N(C1=N)CC(COC3=CC=C(C=C3)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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